1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is commonly referred to as FP-UMP, and it is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme that plays a crucial role in the biosynthesis of pyrimidine, a nucleotide base that is required for DNA and RNA synthesis.
Scientific Research Applications
Antitumor Activity
- A study by Shao et al. (2014) investigated the antiproliferative activities of compounds similar to 1-(4-Fluorophenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea, specifically 4-anilino-6-phenylpyrimidines containing urea moiety. These compounds demonstrated effective antitumor activity against various human cancer cell lines, indicating potential applications in cancer treatment (Shao et al., 2014).
Central Nervous System Agents
- Rasmussen et al. (1978) explored N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are structurally related to the queried compound. These agents demonstrated anxiolytic activity, suggesting potential applications in treating anxiety and related central nervous system disorders (Rasmussen et al., 1978).
Antidepressant Properties
- The study by Matzen et al. (2000) on unsymmetrical ureas with 5-HT reuptake inhibitory and 5-HT(1B/1D) antagonistic activities indicated that compounds structurally related to the queried chemical could be potential candidates for antidepressants. These findings point to the possible use in enhancing serotonergic neurotransmission (Matzen et al., 2000).
Inhibition of Soluble Epoxide Hydrolase
- Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety, which are structurally analogous to the queried compound. These inhibitors of soluble epoxide hydrolase (sEH) showed potential in reducing inflammatory pain, indicating their therapeutic potential in pain management (Rose et al., 2010).
Selective Serotonin Receptor Antagonism
- The research by Perregaard et al. (1992) on 1-phenyl-3-(4-piperidinyl)-1H-indoles, which share structural similarities with the queried compound, demonstrated selective antagonism for serotonin 5-HT2 receptors. This suggests potential applications in psychiatric disorders involving serotonin dysregulation (Perregaard et al., 1992).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c18-13-1-3-15(4-2-13)23-17(25)22-9-12-5-7-24(8-6-12)16-20-10-14(19)11-21-16/h1-4,10-12H,5-9H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJBCGUYWTWZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.